Levodopa AUC Enhancement: Direct Clinical Comparison with Entacapone
In a double-blind, placebo-controlled crossover study in 19 Parkinson's disease patients, nebicapone 150 mg increased levodopa AUC by 48.4% compared to 33.3% for entacapone 200 mg [1]. The lower 75 mg nebicapone dose increased AUC by 28.1%, demonstrating dose-dependent enhancement of levodopa exposure.
| Evidence Dimension | Levodopa plasma AUC percent increase |
|---|---|
| Target Compound Data | Nebicapone 75 mg: 28.1% increase; Nebicapone 150 mg: 48.4% increase |
| Comparator Or Baseline | Entacapone 200 mg: 33.3% increase |
| Quantified Difference | Nebicapone 150 mg provides 15.1 percentage points greater levodopa AUC increase than entacapone 200 mg |
| Conditions | Randomized, double-blind, placebo-controlled, 4-way crossover study in 19 PD patients (mean age 65.3 ± 8.5 years) receiving concomitant carbidopa/levodopa |
Why This Matters
Higher levodopa AUC correlates with improved motor symptom control, making nebicapone a quantitatively distinct option for preclinical models requiring enhanced dopaminergic tone.
- [1] Ferreira JJ, Almeida L, Cunha L, Ticmeanu M, Rosa MM, Januário C, et al. Effects of nebicapone on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease. Clin Neuropharmacol. 2008;31(1):2-18. doi:10.1097/wnf.0b013e318033da47. View Source
